molecular formula C10H18ClNO3 B1478282 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one CAS No. 2097956-62-0

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478282
CAS No.: 2097956-62-0
M. Wt: 235.71 g/mol
InChI Key: AVNXRGMCYDEVJE-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18ClNO3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cysteine residues in proteins, forming covalent bonds that can modulate protein function. It has been utilized in chemoproteomic studies to identify and characterize cysteine-reactive sites in proteins . The nature of these interactions often involves the formation of a covalent bond between the chloro group of the compound and the thiol group of cysteine residues, leading to potential inhibition or activation of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent interactions. For instance, it can alter the activity of kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through covalent modification of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the target protein . The compound’s chloro group is highly reactive, allowing it to form stable covalent bonds with thiol groups in cysteine residues. This modification can result in conformational changes in the protein, altering its activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and modifying their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong nucleophiles or under extreme pH conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to probe protein function and signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that metabolize xenobiotic compounds . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and targeting to specific cellular compartments, thereby modulating its biochemical effects.

Properties

IUPAC Name

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-3-14-8-6-12(10(13)5-11)7-9(8)15-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNXRGMCYDEVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.